Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 7028-71-9
VCID: VC2294261
InChI: InChI=1S/C14H18O3S/c1-3-17-14(16)10-9-13(15)11-5-7-12(8-6-11)18-4-2/h5-8H,3-4,9-10H2,1-2H3
SMILES: CCOC(=O)CCC(=O)C1=CC=C(C=C1)SCC
Molecular Formula: C14H18O3S
Molecular Weight: 266.36 g/mol

Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate

CAS No.: 7028-71-9

Cat. No.: VC2294261

Molecular Formula: C14H18O3S

Molecular Weight: 266.36 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate - 7028-71-9

Specification

CAS No. 7028-71-9
Molecular Formula C14H18O3S
Molecular Weight 266.36 g/mol
IUPAC Name ethyl 4-(4-ethylsulfanylphenyl)-4-oxobutanoate
Standard InChI InChI=1S/C14H18O3S/c1-3-17-14(16)10-9-13(15)11-5-7-12(8-6-11)18-4-2/h5-8H,3-4,9-10H2,1-2H3
Standard InChI Key PYYLBBLUGIWBDJ-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)C1=CC=C(C=C1)SCC
Canonical SMILES CCOC(=O)CCC(=O)C1=CC=C(C=C1)SCC

Introduction

Chemical Structure and Classification

Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate belongs to the class of phenylketoesters, specifically the 4-oxobutanoate esters. The compound features a para-substituted phenyl ring with an ethylthio (-SC2H5) group at the 4-position. This aromatic ring is connected to an oxobutanoate chain terminating in an ethyl ester moiety. The systematic structure contains several key functional groups: an aromatic ring, a thioether linkage, a ketone, and a carboxylic ester.

Structural Comparison with Related Compounds

The molecular structure of ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate bears significant similarities to several compounds documented in scientific literature. The following table presents a comparative analysis of this compound with structurally related derivatives:

Compound NameSubstituentPositionCAS NumberMolecular Formula
Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoateEthylthioparaNot availableC14H18O3S
Ethyl 4-(4-chlorophenyl)-4-oxobutanoateChloropara53503-49-4C12H13ClO3
Ethyl 4-[2-(methylthio)phenyl]-4-oxobutanoateMethylthioortho951888-94-1C13H16O3S
Ethyl 4-oxo-4-(4-phenylphenyl)butanoatePhenylpara1230-54-2C18H18O3
Ethyl 4-(4-n-butylphenyl)-4-oxobutyraten-Butylpara115199-55-8C16H22O3

The primary structural difference between these compounds lies in the nature and position of the substituent on the phenyl ring. While ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate contains an ethylthio group at the para position, the related compounds feature chloro, methylthio, phenyl, or n-butyl substituents at various positions on the aromatic ring.

Physical and Chemical Properties

Theoretical Properties

Based on its chemical structure and comparisons with similar compounds, the following properties can be reasonably predicted for ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate:

PropertyPredicted ValueBasis for Prediction
Molecular Weight266.36 g/molCalculated from molecular formula C14H18O3S
Physical StateColorless to pale yellow liquid or low-melting solidBased on similar 4-oxobutanoate esters
SolubilitySoluble in organic solvents (ethanol, acetone, chloroform); limited water solubilityBased on functional groups and similar compounds
Boiling PointApproximately 350-400°C at 760 mmHgComparison with ethyl 4-(4-n-butylphenyl)-4-oxobutyrate (385.4°C)
DensityApproximately 1.0-1.1 g/cm³Comparison with ethyl 4-(4-n-butylphenyl)-4-oxobutyrate (1.023 g/cm³)

Chemical Reactivity

The compound possesses multiple reactive sites that determine its chemical behavior:

  • The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

  • The ketone carbonyl is susceptible to nucleophilic addition reactions.

  • The thioether moiety can be oxidized to sulfoxide or sulfone derivatives.

  • The phenyl ring can participate in electrophilic aromatic substitution reactions, with the thioether group acting as an activating directing group.

Synthesis and Preparation Methods

Friedel-Crafts Acylation

A potential synthesis might involve the Friedel-Crafts acylation of 4-ethylthiobenzene with succinic anhydride, followed by esterification:

  • Reaction of 4-ethylthiobenzene with succinic anhydride in the presence of a Lewis acid catalyst (AlCl3)

  • Esterification of the resulting 4-(4-ethylthiophenyl)-4-oxobutanoic acid with ethanol under acidic conditions

This approach parallels the synthetic route described for similar compounds in Tetrahedron Letters .

Direct Condensation

Another approach might involve:

  • Condensation of 4-ethylthiobenzaldehyde with ethyl acetate in the presence of a base

  • Subsequent reduction of the unsaturated intermediate

Purification Methods

Based on properties of similar compounds, purification of ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate would likely involve:

  • Column chromatography using silica gel with appropriate solvent systems

  • Recrystallization from suitable organic solvents if the compound is solid

  • Vacuum distillation for larger scale preparations if the compound is liquid

Applications and Significance

Synthetic Intermediates

The compound may serve as a versatile intermediate in organic synthesis, particularly for:

  • Preparation of biologically active compounds containing the 4-phenyl-4-oxobutanoate scaffold

  • Synthesis of heterocyclic compounds through cyclization reactions involving the ketone and ester functionalities

  • Development of novel sulfur-containing pharmaceutical compounds

Pharmaceutical Research

The 4-oxobutanoate structure appears in compounds with various biological activities. The ethylthio substituent might confer unique pharmacological properties, potentially including:

  • Modulation of enzyme activities

  • Interaction with biological receptors

  • Enhanced lipophilicity and membrane permeability compared to non-sulfur analogs

Comparison with Related Compounds

Similar compounds such as ethyl 4-[2-(methylthio)phenyl]-4-oxobutanoate have been studied for their research applications. According to the safety data sheet, this structurally related compound is restricted to "research and development use by, or directly under the supervision of, a technically qualified individual" , suggesting potential value in specialized research contexts.

Hazard CategoryPotential ClassificationReference Compound
Skin IrritationCategory 2Ethyl 4-[2-(methylthio)phenyl]-4-oxobutanoate
Eye IrritationCategory 2AEthyl 4-[2-(methylthio)phenyl]-4-oxobutanoate
Respiratory SystemSpecific target organ toxicity - single exposure (Category 3)Ethyl 4-[2-(methylthio)phenyl]-4-oxobutanoate

Analytical Characterization

Infrared Spectroscopy (IR)

Key expected absorption bands:

  • C=O stretching of ketone: approximately 1680-1700 cm⁻¹

  • C=O stretching of ester: approximately 1730-1750 cm⁻¹

  • C-S stretching: approximately 600-700 cm⁻¹

  • Aromatic C=C stretching: approximately 1450-1600 cm⁻¹

Nuclear Magnetic Resonance (NMR)

Characteristic ¹H NMR signals would likely include:

  • Aromatic protons: approximately 7.0-8.0 ppm

  • Methylene protons adjacent to ketone: approximately 2.8-3.2 ppm

  • Methylene protons adjacent to ester: approximately 2.4-2.8 ppm

  • Ethyl ester CH₂: approximately 4.0-4.2 ppm

  • Ethyl ester CH₃: approximately 1.2-1.3 ppm

  • Ethylthio CH₂: approximately 2.9-3.1 ppm

  • Ethylthio CH₃: approximately 1.3-1.4 ppm

Chromatographic Analysis

Suitable chromatographic methods for analysis would likely include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography with Mass Spectrometry (GC-MS) for volatilized samples

Structure-Activity Relationships

The biological and chemical properties of ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate are likely influenced by its structural components in specific ways:

  • The ethylthio group at the para position of the phenyl ring:

    • Increases lipophilicity compared to compounds with oxygen-containing substituents

    • Provides a potential site for metabolic oxidation

    • Modifies the electronic character of the aromatic ring

  • The 4-oxobutanoate chain:

    • Offers conformational flexibility

    • Contains multiple functional groups for further derivatization

    • Provides hydrogen bond acceptor sites

  • The ethyl ester moiety:

    • Acts as a potential prodrug functionality that can be hydrolyzed in vivo

    • Enhances lipophilicity compared to the corresponding carboxylic acid

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